

Unraveling 2-Methyl-4-nitrobenzoic Acid: A Mass Spectrometric Comparison

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Compound of Interest

Compound Name: 2-Methyl-4-nitrobenzoic acid

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For researchers, scientists, and drug development professionals, precise molecular characterization is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of **2-Methyl-4-nitrobenzoic acid** against its structural isomers, supported by experimental data and detailed protocols. Understanding these nuances is critical for accurate identification and differentiation in complex matrices.

Mass Spectral Characterization: A Comparative Overview

The mass spectrum of an organic molecule provides a unique fingerprint based on its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization. While a definitive, published mass spectrum for **2-Methyl-4-nitrobenzoic acid** is not readily available in public databases, its expected fragmentation can be reliably predicted based on the established behavior of its functional groups—a carboxylic acid, a nitro group, and a methyl-substituted aromatic ring—and by comparison with its isomers.

The molecular formula for **2-Methyl-4-nitrobenzoic acid** is $C_8H_7NO_4$, corresponding to a molecular weight of approximately 181.15 g/mol. Therefore, the molecular ion peak $[M]^+$ is expected at an m/z of 181.

In the absence of a specific spectrum for **2-Methyl-4-nitrobenzoic acid**, this guide presents a comparison with the known mass spectral data of its isomers, providing a valuable framework for its characterization.

Compound	Molecular Weight (g/mol)	Key Fragment Ions (m/z) and Their Interpretation	Data Source
2-Methyl-4-nitrobenzoic acid (Predicted)	181.15	181 [M] ⁺ •: Molecular Ion 164 [M-OH] ⁺ : Loss of hydroxyl radical from the carboxylic acid group 136 [M-NO ₂] ⁺ : Loss of a nitro group 118 [M-COOH-CH ₃] ⁺ : Loss of carboxyl and methyl groups 91 [C ₇ H ₇] ⁺ : Tropylium ion, characteristic of toluene-like structures	Predicted based on fragmentation rules and isomer data
Methyl 4-nitrobenzoate	181.15	181 [M] ⁺ •: Molecular Ion 150 [M-OCH ₃] ⁺ : Loss of a methoxy radical 121 [M-NO ₂ -H] ⁺ : Loss of a nitro group and a hydrogen atom 104: Further fragmentation 76: Benzene ring fragment	NIST, PubChem[1][2]

Methyl 3-nitrobenzoate	181.15	181 [M] ⁺ •: Molecular Ion 150 [M-OCH ₃] ⁺ : Loss of a methoxy radical 121 [M-NO ₂ -H] ⁺ : Loss of a nitro group and a hydrogen atom 104: Further fragmentation 76: Benzene ring fragment	PubChem[3][4][5]
Methyl 2-methyl-4-nitrobenzoate	195.17	195 [M] ⁺ •: Molecular Ion 164 [M-OCH ₃] ⁺ : Loss of a methoxy radical 149 [M-NO ₂] ⁺ : Loss of a nitro group	PubChem[6]

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a standard protocol for the analysis of **2-Methyl-4-nitrobenzoic acid** and its isomers using Electron Ionization Mass Spectrometry (EI-MS).

1. Sample Preparation:

- Dissolve approximately 1-2 mg of the analyte in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of about 10-100 µg/mL.
- Ensure the sample is fully dissolved to prevent clogging of the instrument's inlet system.

2. Instrumentation:

- A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used for sample introduction.

- The mass spectrometer should be capable of electron ionization.

3. Mass Spectrometer Parameters:

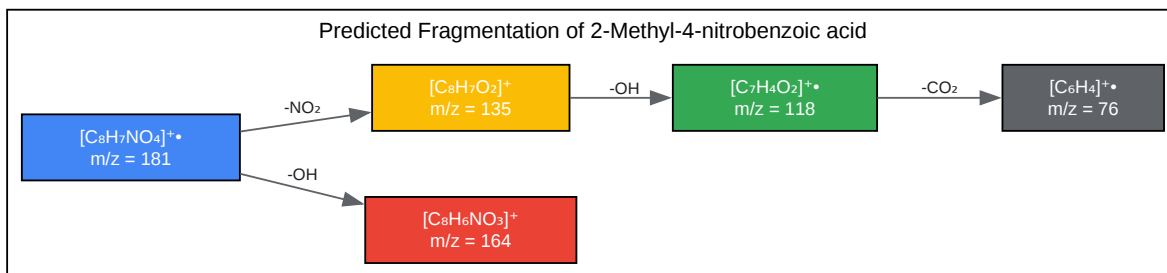
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
- Mass Range: m/z 40-250
- Scan Speed: 1000 amu/s
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

4. Data Acquisition and Analysis:

- Acquire the mass spectrum of the sample.
- Identify the molecular ion peak.
- Analyze the fragmentation pattern and compare it to known spectra of isomers or predicted fragmentation pathways.

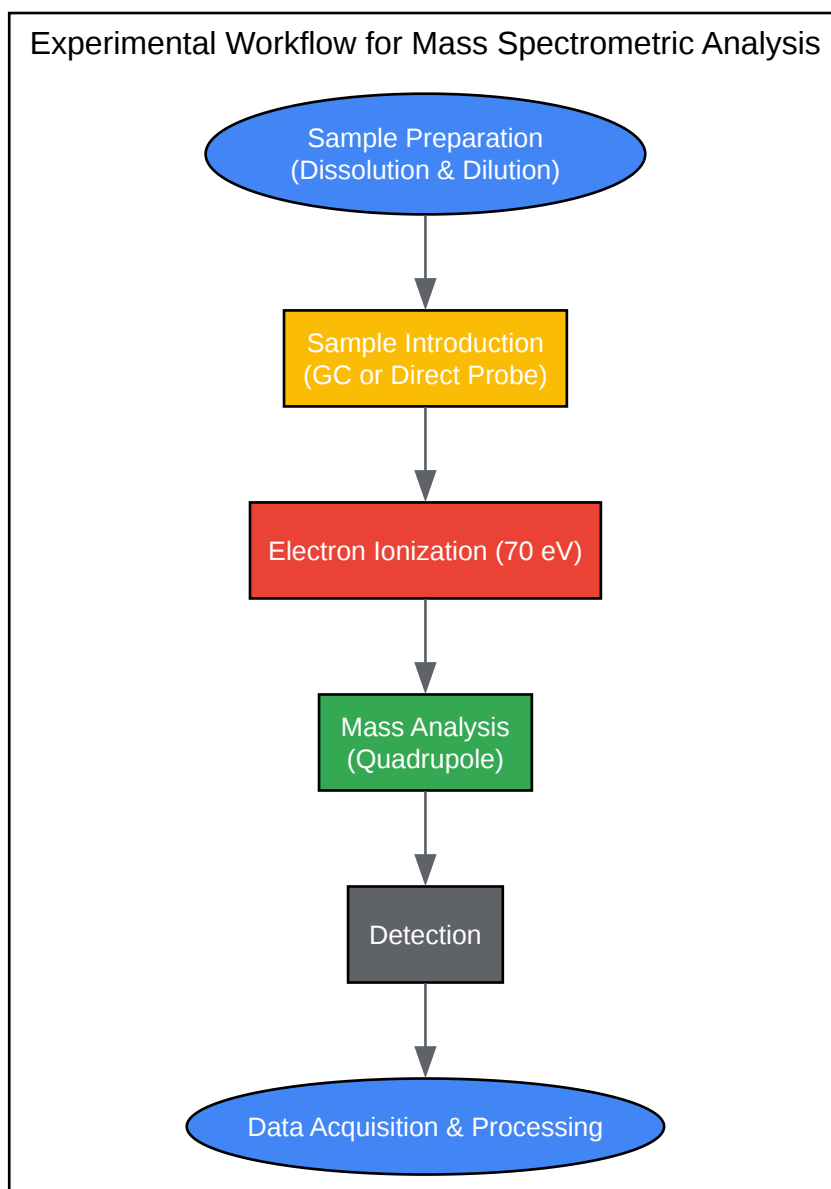
Visualizing Fragmentation and Workflow

To better understand the processes involved in the characterization of **2-Methyl-4-nitrobenzoic acid**, the following diagrams illustrate the predicted fragmentation pathway and the general experimental workflow.



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Caption: Predicted electron ionization fragmentation pathway of **2-Methyl-4-nitrobenzoic acid**.



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Caption: General experimental workflow for the mass spectrometric analysis of small organic molecules.

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